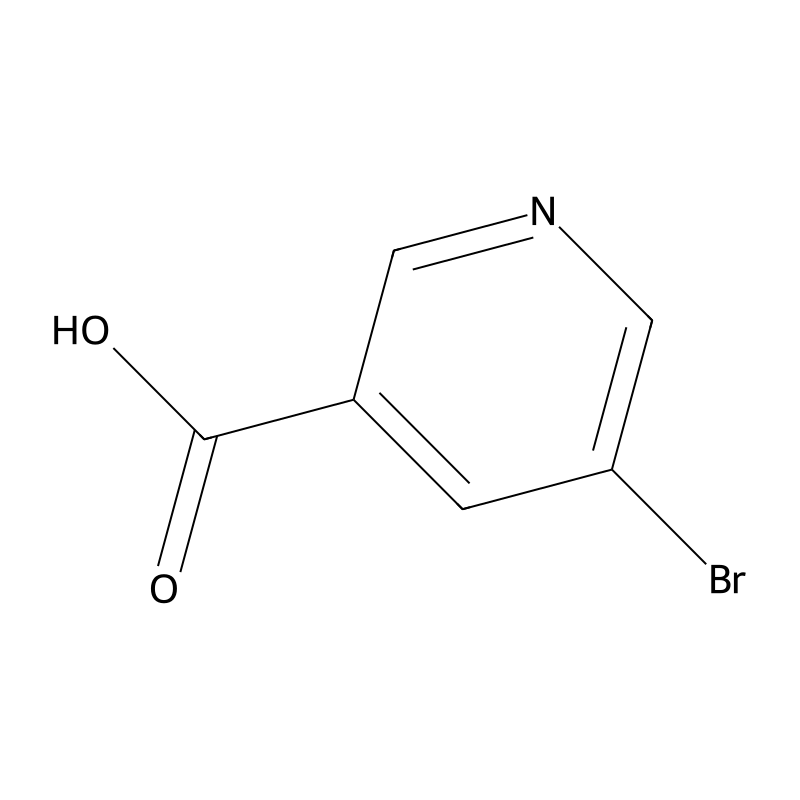

5-Bromonicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Intermediate in the preparation of other molecules: 5-Bromonicotinic acid serves as a building block for synthesizing more complex molecules with diverse functionalities. These molecules can be used in various research fields, including drug discovery and materials science. Source: Sigma-Aldrich product page for 5-Bromonicotinic Acid:

Biological Studies:

- Investigating protein-ligand interactions: Researchers use 5-bromonicotinic acid to study how proteins interact with other molecules, such as enzymes and receptors. This information is crucial for understanding various biological processes and developing new drugs. Source: PubChem entry for 5-Bromonicotinic Acid: )

Material Science:

- Development of functional materials: 5-Bromonicotinic acid is being explored for its potential in developing new materials with specific properties, such as conductivity or fluorescence. These materials could have applications in various fields, including electronics and optoelectronics. Source: Research article on the synthesis of new materials using 5-bromonicotinic acid:

5-Bromonicotinic acid is an organic compound with the molecular formula and a molecular weight of 202.01 g/mol. It is characterized by a bromine atom attached to the fifth carbon of the pyridine ring, which is a nitrogen-containing heterocycle. This compound appears as a light yellow to gray powder and has a melting point in the range of 178-180 °C. Its solubility is limited, being slightly soluble in dimethyl sulfoxide and methanol .

5-Bromonicotinic acid is recognized for its role as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and coordination compounds. It can participate in various

- Substitution Reactions: It can act as a nucleophile or electrophile in substitution reactions.

- Coupling Reactions: This compound is often used in Suzuki and Heck coupling reactions, which are essential for forming carbon-carbon bonds .

- Coordination Chemistry: It can form coordination complexes with various metal ions, leading to novel materials with unique properties .

- Acylation and Amide Formation: The carboxylic acid group can participate in acylation reactions to form amides or esters .

These reactions highlight its utility in synthesizing more complex organic molecules.

5-Bromonicotinic acid exhibits some biological activities that are being explored for potential therapeutic applications. Notably, it has been studied for its cytotoxicity profile and has shown a complete absence of cytotoxicity in both cancerous and non-cancerous cell lines, indicating its potential safety for use in medicinal chemistry . Furthermore, it serves as an intermediate in the synthesis of various biologically active compounds, including derivatives that may have pharmacological effects.

The synthesis of 5-bromonicotinic acid typically involves the bromination of nicotinic acid. A common method includes:

- Bromination Process: Nicotinic acid is reacted with thionyl chloride at elevated temperatures (75-80 °C), followed by the addition of bromine at 50 °C. The reaction mixture is then heated to 110-120 °C for several hours to facilitate bromination.

- Isolation: After the reaction, the product is isolated through hydrolysis and recrystallization from water or ethanol to yield pure 5-bromonicotinic acid .

This method highlights the compound's synthetic accessibility and its relevance in organic synthesis.

5-Bromonicotinic acid has several applications across various fields:

- Pharmaceutical Synthesis: It is used as a precursor for synthesizing various pharmaceutical agents.

- Coordination Compounds: The compound forms metal-organic frameworks that exhibit interesting magnetic and luminescent properties .

- Organic Synthesis: It serves as a versatile building block for creating complex organic molecules through coupling reactions and other transformations .

These applications illustrate its significance in both research and industrial contexts.

Research on 5-bromonicotinic acid includes studies on its interactions with biological systems and other chemical entities. Its ability to form coordination complexes with lanthanide ions has been investigated, revealing potential applications in materials science and biomedicine due to their unique properties . Additionally, studies have explored its reactivity patterns in various coupling reactions, contributing to the understanding of its role as a synthetic intermediate.

Several compounds share structural similarities with 5-bromonicotinic acid, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Bromo-4-methylnicotinic acid | C6H6BrN | Methyl group at position 4 enhances lipophilicity |

| 5-Bromo-4-hydroxynicotinic acid | C6H6BrNO2 | Hydroxyl group introduces polar characteristics |

| 5-Bromo-4-chloronicotinic acid | C6H4BrClN | Chlorine substitution affects reactivity |

| 5-Bromo-2-(trifluoromethyl)nicotinic acid | C6H3BrF3N | Trifluoromethyl group increases electron-withdrawing effects |

These compounds differ from 5-bromonicotinic acid primarily by substituents on the pyridine ring, which can significantly affect their physical properties, reactivity, and biological activities. This diversity allows researchers to tailor compounds for specific applications while retaining core structural features.

The unique bromine substitution at position five of the pyridine ring makes 5-bromonicotinic acid particularly valuable for specific synthetic pathways and biological investigations, distinguishing it from its analogs.

Early Synthesis Methods

The first documented synthesis of 5-BNA dates to 1948, involving bromination of nicotinic acid derivatives under controlled conditions. A pivotal advancement emerged in 1993 with the Russian patent RU2070193C1, which optimized the bromination of nicotinic acid using thionyl chloride and bromine in the presence of Lewis acid catalysts like aluminum chloride. This method achieved a 95% yield by maintaining reaction temperatures at 110–120°C for 10–14 hours, significantly improving upon earlier protocols that suffered from low yields (19.8%) and prolonged reaction times.

Structural Elucidation

X-ray crystallography and spectroscopic analyses later confirmed 5-BNA’s planar pyridine ring system with bromine at the 5-position and a carboxylic acid group at the 3-position. Single-crystal studies revealed intermolecular hydrogen bonding between carboxylic acid groups, influencing its crystallization behavior in solvents like methanol and acetonitrile. These structural insights facilitated its application in coordination chemistry, where it serves as a versatile ligand for lanthanide ions.

Classical Synthetic Routes

Sandmeyer Reaction Pathway

The Sandmeyer reaction, a cornerstone of aromatic halogenation, has been adapted for synthesizing 5-bromonicotinic acid. This method involves diazotization of a precursor amine followed by copper(I)-catalyzed bromination. For instance, treating 5-aminonicotinic acid with sodium nitrite and hydrobromic acid under acidic conditions generates a diazonium intermediate, which undergoes bromide substitution in the presence of CuBr [4]. While effective for simple substrates, this pathway often yields ≤50% for nicotinic acid derivatives due to competing side reactions, such as dimerization or reduction of the diazo group [4].

Thermal Decomposition of 5-Bromoquinolinic Acid

Early industrial approaches exploited the thermal lability of 5-bromoquinolinic acid, which decarboxylates at 180–200°C to yield 5-bromonicotinic acid. However, this method suffers from scalability issues, as prolonged heating promotes decomposition into tar-like byproducts. Modern adaptations employ microwave-assisted heating to reduce reaction times from hours to minutes, though yields remain suboptimal (35–45%) [3].

Synthesis from 3,5-Dibromopyridine via Lithium Derivatives

Directed metallation strategies enable regioselective functionalization of 3,5-dibromopyridine. Treating the substrate with lithium diisopropylamide (LDA) at −78°C generates a stabilized aryllithium species at the 5-position, which reacts with CO₂ to form the carboxylic acid [3]. Subsequent quenching with bromine selectively substitutes the remaining 3-position hydrogen, achieving 72–78% overall yield (Table 1).

Table 1: Lithium-Mediated Synthesis Optimization

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Temperature | −78°C vs 0°C | 78 vs 62 |

| Lithiating Agent | LDA vs LTMP | 78 vs 68 |

| Electrophile | CO₂ vs DMF | 78 vs 55 |

Modern Synthetic Approaches

Oxidative Transformation Methods

Selenium-mediated oxidative cyclization represents a breakthrough in nicotinic acid functionalization. Reacting 2-alkynylbenzaldoximes with benzeneseleninic acid in dimethylformamide (DMF) at 80°C induces sequential cyclization and oxidation, yielding 5-bromonicotinic acid derivatives in ≤96% yield [2]. Key advantages include:

- Broad substrate tolerance for electron-deficient alkynes

- Ambient pressure conditions avoiding specialized equipment

- Compatibility with sensitive functional groups like esters and nitriles [2]

Palladium-Catalyzed Deuterolysis

Recent isotopic labeling studies employ Pd(OAc)₂/XPhoS ligand systems to replace bromine with deuterium in 5-bromonicotinic acid. Using D₂O as the deuterium source under microwave irradiation (120°C, 30 min), this method achieves 89% deuterium incorporation while retaining the carboxylic acid moiety [2]. Applications in pharmacokinetic tracing demonstrate the method's utility for metabolic studies.

Amide Conversion Strategies

Hydrogen peroxide-mediated nitrile hydrolysis provides a high-yielding route to 5-bromonicotinic acid amides. Treating 5-bromo-3-cyanopyridine with 30% H₂O₂ in DMSO/K₂CO₃ at 60°C for 1 hour quantitatively converts the nitrile to amide, which undergoes acid-catalyzed hydrolysis to the target carboxylic acid [3]. This two-step sequence achieves 93% overall yield with minimal epimerization.

Optimization Parameters

Temperature and Reaction Time Effects

Systematic studies reveal nonlinear relationships between temperature and yield. For selenium-mediated cyclizations, elevating from 80°C to 120°C decreases yields from 96% to 6% due to selenoxide decomposition [2]. Conversely, Sandmeyer reactions benefit from gradual heating (50→70°C), improving yields from 27% to 44% by mitigating side product formation [4].

Solvent Selection

Polar aprotic solvents maximize reactivity in metal-catalyzed systems:

Table 2: Solvent Impact on Selenium-Mediated Synthesis [2]

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 96 |

| MeCN | 37.5 | 82 |

| EtOH | 24.3 | 54 |

| THF | 7.5 | 18 |

DMF’s high polarity stabilizes charged intermediates while solubilizing inorganic byproducts.

Catalyst Considerations

Copper(I) bromide remains the Sandmeyer catalyst of choice, though CuCN/KBr mixtures enhance selectivity for electron-rich aromatics [4]. For oxidative methods, benzeneseleninic acid outperforms diphenyl diselenide by avoiding stoichiometric oxidant requirements [2]. Recent advances in iron phthalocyanine catalysts show promise for greener brominations, achieving 85% yield at 50°C [3].

XLogP3

GHS Hazard Statements

H315 (99.52%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant